2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide
CAS No.:
Cat. No.: VC15252674
Molecular Formula: C19H27FN2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27FN2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H27FN2O3/c20-16-4-6-17(7-5-16)25-14-18(23)21-15-19(8-2-1-3-9-19)22-10-12-24-13-11-22/h4-7H,1-3,8-15H2,(H,21,23) |
| Standard InChI Key | RDMFDCPYDCDDSG-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(CNC(=O)COC2=CC=C(C=C2)F)N3CCOCC3 |
Introduction
The compound 2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is a complex organic molecule that incorporates several functional groups, including a fluorophenoxy group, a morpholinyl group, and an acetamide moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural complexity.
Biological Activity and Applications
While specific biological activities of 2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide are not mentioned in the search results, compounds with similar structures often exhibit potential in pharmaceutical applications, such as enzyme inhibition or receptor modulation.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Structure Features |
|---|---|---|---|
| 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide | CHFNO | 296.34 g/mol | Fluorophenoxy, morpholinyl, acetamide |
| N-(2-fluorophenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide | CHFNO | 382.4 g/mol | Fluorophenyl, morpholinyl, phthalazinyl |
| 2-(4-fluorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide | CHFNO | Calculated | Fluorophenoxy, morpholinylcyclohexyl, acetamide |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume